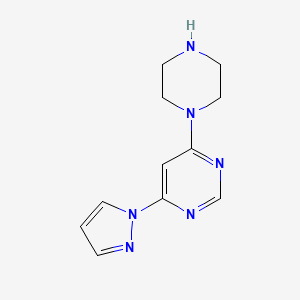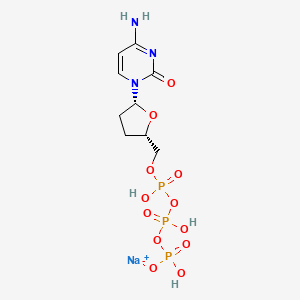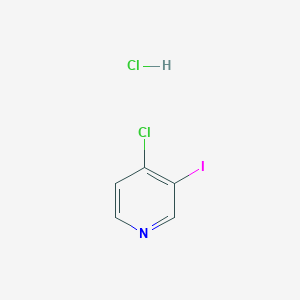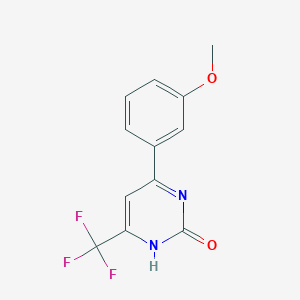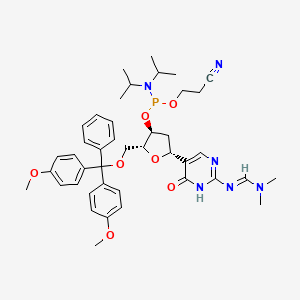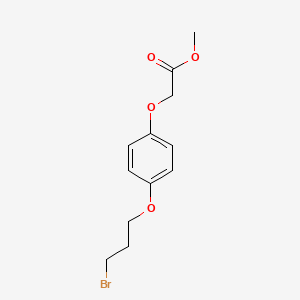
1-(6-Cyclopropylpyrimidin-4-yl)piperidine-4-carboxylic acid
Overview
Description
1-(6-Cyclopropylpyrimidin-4-yl)piperidine-4-carboxylic acid, commonly known as CPPC, is a type of organic compound that can be used as a precursor to synthesize a variety of other compounds. CPPC has a wide range of applications in medicinal chemistry and can be used in the synthesis of drugs, pharmaceuticals, and other compounds. CPPC has been extensively studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.
Scientific Research Applications
Antibacterial Applications
1-(6-Cyclopropylpyrimidin-4-yl)piperidine-4-carboxylic acid and its derivatives have been extensively studied for their potential as antibacterial agents. For instance, Miyamoto et al. (1987) synthesized derivatives of this compound with antibacterial properties, particularly against gram-negative bacteria. They focused on compounds having a sulfinyl or sulfonyl group at C-7, which were synthesized from dichloro-fluoronicotinic acid derivatives (Miyamoto et al., 1987). Similarly, Huang et al. (2010) developed a series of fluoroquinolones using this compound, which showed promising antibacterial activity against both quinolone-susceptible and multidrug-resistant strains of bacteria, particularly Staphylococcus aureus and Staphylococcus epidermidis (Huang et al., 2010).
Antimycobacterial Activities
Research by Senthilkumar et al. (2009) on novel fluoroquinolones derivatives of this compound demonstrated potent antimycobacterial activities. One of their synthesized compounds was particularly effective against Mycobacterium tuberculosis and multidrug-resistant strains, making it a candidate for further development in tuberculosis treatment (Senthilkumar et al., 2009).
Cancer Research
In cancer research, compounds derived from this compound have been explored for their potential as therapeutic agents. A study by Kumar et al. (2013) synthesized piperazine-2,6-dione derivatives from this compound and evaluated them for anticancer activity, revealing some promising results against various cancer cell lines (Kumar et al., 2013).
Other Applications
Additional studies have explored various other applications of this compound, ranging from the synthesis of new pharmaceuticals to the study of its chemical properties under different conditions. For example, Mella et al. (2001) studied the photochemistry of a derivative of this compound in aqueous solutions, providing insights into its stability and reactivity under different conditions (Mella et al., 2001).
properties
IUPAC Name |
1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c17-13(18)10-3-5-16(6-4-10)12-7-11(9-1-2-9)14-8-15-12/h7-10H,1-6H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTFJTJXQWHGBBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)N3CCC(CC3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




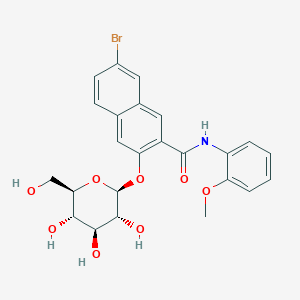
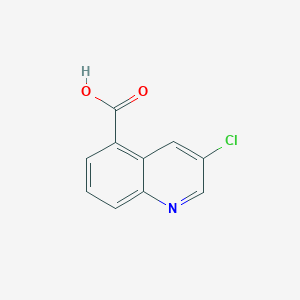

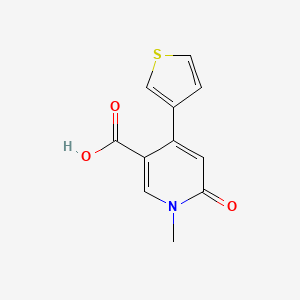
![1-(N-[2-Oxo-1-(2-phenylethyl)pentyl]-d-alanyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B1434602.png)
